REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[C:5]([Cl:13])[CH:4]=1.[NH3:14]>CN(C=O)C>[Cl:13][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[C:9]([F:12])([F:11])[F:10])[CH2:2][NH2:14]
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrCC1=CC(=C(C=C1)C(F)(F)F)Cl
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
|
25 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 60 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (100 ml)
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Type
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WASH
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Details
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washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (2×60 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulphate
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (90 g)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CN)C=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |